[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is known for its biological activities and is often used as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation can be scaled up to produce the compound in larger quantities, ensuring consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazolo[1,5-a]pyridines .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, modulating biological processes at the molecular level. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride include other triazolo[1,5-a]pyridine derivatives, such as:
- [1,2,4]Triazolo[1,5-a]pyridine-3-carboxamide
- [1,2,4]Triazolo[1,5-a]pyridine-6-amine
- [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYUKIUHDSHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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